molecular formula C9H8F3N B13465042 4-[1-(Trifluoromethyl)cyclopropyl]pyridine

4-[1-(Trifluoromethyl)cyclopropyl]pyridine

Cat. No.: B13465042
M. Wt: 187.16 g/mol
InChI Key: QGQARBPCRHOKSB-UHFFFAOYSA-N
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Description

4-[1-(Trifluoromethyl)cyclopropyl]pyridine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring. This unique structure imparts distinctive physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(Trifluoromethyl)cyclopropyl]pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the trifluoromethylation of 4-iodobenzene, followed by cyclopropanation and subsequent attachment to the pyridine ring . The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the trifluoromethylation and cyclopropanation reactions are carried out under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[1-(Trifluoromethyl)cyclopropyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[1-(Trifluoromethyl)cyclopropyl]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[1-(Trifluoromethyl)cyclopropyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological processes, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

    Trifluoromethylpyridine: Shares the trifluoromethyl group but lacks the cyclopropyl ring.

    Cyclopropylpyridine: Contains the cyclopropyl ring but does not have the trifluoromethyl group.

Uniqueness: 4-[1-(Trifluoromethyl)cyclopropyl]pyridine is unique due to the combination of the trifluoromethyl group and the cyclopropyl ring attached to the pyridine ring. This unique structure imparts distinctive properties, such as enhanced stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C9H8F3N

Molecular Weight

187.16 g/mol

IUPAC Name

4-[1-(trifluoromethyl)cyclopropyl]pyridine

InChI

InChI=1S/C9H8F3N/c10-9(11,12)8(3-4-8)7-1-5-13-6-2-7/h1-2,5-6H,3-4H2

InChI Key

QGQARBPCRHOKSB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=NC=C2)C(F)(F)F

Origin of Product

United States

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